molecular formula C13H21NO4 B2403049 1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid CAS No. 2229362-78-9

1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid

Cat. No.: B2403049
CAS No.: 2229362-78-9
M. Wt: 255.314
InChI Key: MOPFKNZBKOHQPM-UHFFFAOYSA-N
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Description

This compound is a type of pyrrolidine carboxylic acid . Pyrrolidine carboxylic acids are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a cyclopropane ring, and a carboxylic acid group . The pyrrolidine ring is attached to the cyclopropane ring via a carboxylic acid group .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Structural Insights : A study focused on the synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, providing insights into the structural characteristics of cyclopropane rings, which are similar to the core structure of the compound (Cetina et al., 2004).

Chemical Reactions and Mechanisms

  • Reactivity and Mechanisms : Research on the reactivity of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives provides valuable information about the reactions of related compounds, contributing to the understanding of the chemical behavior of 1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid (Yıldırım et al., 2005).

Catalytic Applications

  • Catalytic Applications : A study on chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine complexes in asymmetric catalytic cyclopropanation of olefins may shed light on potential catalytic applications for compounds like this compound (Nishiyama et al., 1995).

Synthesis of Derivatives

  • Derivative Synthesis : The synthesis of alpha-cyclopropyl-beta-homoprolines, involving 1-(2-pyrrolidinyl)cyclopropanecarboxylic acids, illustrates how similar cyclopropane-based structures can be synthesized and manipulated (Cordero et al., 2009).

Novel Synthetic Methods

  • Novel Synthetic Methods : Research on the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide from commercially available cyclopropane derivatives indicates the potential for creating diverse derivatives of this compound (Zhou et al., 2021).

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-4-5-9(14)13(6-7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPFKNZBKOHQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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